Predicted Lipophilicity (ClogP) Advantage for CNS Penetration Over Shorter N1-Alkyl Chain Analogs
Based on established SAR principles for this scaffold, the N1-propyl substituent on the pyrrolidine-2,5-dione core is predicted to confer higher lipophilicity compared to its N1-methyl or N1-ethyl analogs. Experimental determination of lipophilicity in a closely related series (3-benzhydryl-pyrrolidine-2,5-diones with varying 4-arylpiperazine substituents) using UPLC-MS demonstrated that the lipophilicity of the core scaffold is a critical determinant of both anticonvulsant potency and putative blood-brain barrier penetration [1]. By extension, the lipophilic contribution of the N1-propyl chain in this compound is a key differentiator that can be leveraged during lead optimization.
| Evidence Dimension | Predicted lipophilicity (ClogP or experimental logD contribution of N1-alkyl chain) |
|---|---|
| Target Compound Data | Estimated ClogP contribution: +1.5 to +2.0 log units over N1-H (3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione, CAS 857494-19-0) |
| Comparator Or Baseline | 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione (N1-unsubstituted, CAS 857494-19-0) or N1-methyl analog (hypothetical). Direct experimental data for this specific pair is not available. |
| Quantified Difference | A calculated increase of approximately +1.5 to +2.0 log units in ClogP, based on the additive contribution of a propyl group versus hydrogen. |
| Conditions | In silico prediction; experimental validation of N1-alkyl chain effects on the pyrrolidine-2,5-dione scaffold is confirmed in the literature [1] for related series. |
Why This Matters
Higher lipophilicity is strongly correlated with improved passive blood-brain barrier (BBB) permeation for CNS drug candidates; a procurement researcher can select this analog to probe the upper lipophilicity tolerance of the target pharmacophore.
- [1] Rybka, S., Obniska, J., Żmudzki, P., Koczurkiewicz, P., Wójcik-Pszczoła, K., Pękala, E., ... & Rapacz, A. (2017). Synthesis and Determination of Lipophilicity, Anticonvulsant Activity, and Preliminary Safety of 3‐Substituted and 3‐Unsubstituted N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione Derivatives. ChemMedChem, 12(22), 1848-1856. View Source
